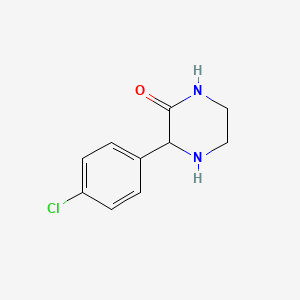

3-(4-Chlorophenyl)piperazin-2-one

説明

Structure

3D Structure

特性

IUPAC Name |

3-(4-chlorophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSVIJLVGJOUGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20720753 | |

| Record name | 3-(4-Chlorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86147-28-6 | |

| Record name | 3-(4-Chlorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Chlorophenyl Piperazin 2 One and Its Analogues

Established Synthetic Routes for Piperazinone Core Structures

The construction of the fundamental piperazinone skeleton can be achieved through several strategic approaches, each offering distinct advantages in terms of precursor availability, stereochemical control, and substitution patterns.

Cyclization Approaches from Linear Precursors

A predominant strategy for forming the piperazinone ring involves the cyclization of open-chain diamine precursors. mdpi.com This approach allows for the incorporation of desired substituents onto the linear molecule before the ring-closing step.

Key methods include:

Cyclization of 1,2-Diamine Derivatives : A versatile route starts from optically pure amino acids, which are converted into chiral 1,2-diamines. These diamines then undergo annulation to furnish 3-substituted piperazine-2-acetic acid esters. nih.govtmc.edu This method has successfully been applied to the synthesis of 3-phenyl substituted piperazine (B1678402) derivatives, which are structurally analogous to the target compound. nih.gov

Reductive Cyclization of Dioximes : Dioximes can be subjected to catalytic hydrogenation, leading to the formation of the piperazine ring. The proposed mechanism involves the hydrogenolysis of both N-O bonds to yield a diimine intermediate, which subsequently cyclizes and is further reduced to the final piperazine product. mdpi.com

Wacker-Type Aerobic Oxidative Cyclization : A palladium-catalyzed aerobic oxidative cyclization of specific alkene precursors can yield various nitrogen-containing heterocycles, including piperazinones. organic-chemistry.org

Asymmetric Hydrogenation of Pyrazin-2-ols : Chiral piperazin-2-ones can be synthesized with high enantioselectivity through the palladium-catalyzed asymmetric hydrogenation of aromatic pyrazin-2-ol precursors. The resulting product can be further converted to chiral piperazines while maintaining its optical purity. dicp.ac.cn

Table 1: Overview of Cyclization Approaches for Piperazinone Core Synthesis

| Method | Precursor Type | Key Reagents/Catalysts | Outcome |

|---|---|---|---|

| Diamine Annulation | Chiral 1,2-diamines (from amino acids) | Not specified | 3-substituted piperazine-2-acetic acid esters nih.govtmc.edu |

| Reductive Cyclization | Dioximes | 5%-Pd/C or Raney Nickel, H₂ | Substituted piperazines/piperazinones mdpi.com |

| Wacker-Type Cyclization | Alkenes with amine functionalities | Pd(DMSO)₂(TFA)₂ | Piperazinones, Morpholines, etc. organic-chemistry.org |

| Asymmetric Hydrogenation | 5,6-disubstituted pyrazin-2-ols | Pd(OCOCF₃)₂/(R)-TolBINAP, H₂ | Chiral 5,6-disubstituted piperazin-2-ones dicp.ac.cn |

Rearrangement Reactions

Rearrangement reactions represent a powerful tool for the synthesis of piperazine and piperazinone analogues, often enabling complex structural transformations in a single step. bohrium.comtandfonline.com A variety of named rearrangement reactions have been adapted for this purpose, providing access to diverse derivatives. benthamdirect.comeurekaselect.com

Commonly employed rearrangement reactions include:

Diaza-Cope Rearrangement

Mumm Rearrangement

Ugi-Smiles Rearrangement

Schmidt Rearrangement

Aza-Wittig Rearrangement

[2+3] Stevens Rearrangement

An efficient synthesis of enantiomerically pure trans-3-arylpiperazine-2-carboxylic acid derivatives has been developed using the diaza-Cope rearrangement as the key strategic step. nih.gov

Table 2: Selected Rearrangement Reactions in Piperazine Synthesis

| Rearrangement Type | General Application | Reference |

|---|---|---|

| Diaza-Cope | Synthesis of enantiopure trans-3-arylpiperazine-2-carboxylic acid derivatives | nih.gov |

| Mumm | Economical method with moderate yields for piperazine analogs | bohrium.com |

| Schmidt | Useful for piperazine synthesis with high yield | bohrium.comtandfonline.com |

| Aza-Wittig | Useful for piperazine synthesis with high yield | bohrium.comtandfonline.com |

| Ugi-Smiles | Multicomponent rearrangement for derivative synthesis | tandfonline.com |

Dimerization Strategies (e.g., [3+3]-type)

The formation of the six-membered piperazine ring can be accomplished through the dimerization of three-membered rings. Specifically, a [3+3]-type dimerization of aziridines has been reported as a viable strategy for constructing the piperazine core. mdpi.com Dimerization is also employed more broadly as a strategy to link two molecules, which can enhance their biological potential by allowing them to interact with multiple receptor sites simultaneously. nih.gov

Ring-Opening Reactions of Bicyclic Systems

Another synthetic approach involves the formation of a bicyclic intermediate, which is subsequently opened to reveal the desired piperazinone or piperazine ring. This strategy can offer unique control over stereochemistry and substitution. For instance, the ring-opening of cyclic sulfamidates has been used to access piperazine scaffolds. organic-chemistry.org Additionally, conformationally restricted bicyclic piperazine derivatives have been synthesized, which can serve as precursors or constrained analogs of bioactive compounds. nih.govnih.gov A related method involves the facile ring-opening of azabicyclic aminocyclopropanes under reductive conditions to yield piperidinones and azepinones. researchgate.net

Targeted Synthesis of 3-(4-Chlorophenyl)piperazin-2-one and Closely Related Structures

The specific synthesis of 3-arylpiperazin-2-ones and their N-aryl counterparts often relies on coupling reactions to form the critical aryl-nitrogen bond. These methods are essential for producing compounds like trazodone (B27368) and its analogues, which feature a chlorophenylpiperazine (B10847632) moiety. mdpi.comglobalresearchonline.net

Coupling Reactions of Indazole or Pyridine Derivatives with Piperazine Moieties

The introduction of an aryl group, such as 4-chlorophenyl, onto the piperazine or piperazinone nitrogen is a key step in synthesizing many biologically active molecules. The main synthetic methods for creating N-arylpiperazines involve metal-catalyzed cross-coupling reactions. nih.gov

Key coupling strategies include:

Buchwald-Hartwig and Ullmann-Goldberg Reactions : The palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann-Goldberg reaction are standard methods for coupling aryl halides with piperazine. nih.gov

Classical Condensation : A widely used route for closely related structures, such as 1-(3-chlorophenyl)piperazine (B195711), involves the condensation of a substituted aniline (B41778) (e.g., 3-chloroaniline) with bis-(2-chloroethyl)amine hydrochloride. globalresearchonline.netgoogle.comgoogle.com This multi-step process builds the piperazine ring directly onto the pre-existing chlorophenyl group.

Chan-Evans-Lam (CEL) Coupling : This copper-promoted reaction enables the N-arylation of heterocyclic compounds, such as indazol-3-ones, with arylboronic acids. nih.gov This modern technique represents a powerful method for directly coupling an aryl group to a nitrogen atom within a pre-formed ring system, which is applicable to the synthesis of N-aryl piperazinone analogues. nih.gov

Table 3: Coupling Reactions for the Synthesis of Arylpiperazine Structures

| Reaction Name | Catalyst System | Reactants | Bond Formed |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst | Aryl halide + Piperazine | Aryl-Nitrogen nih.gov |

| Ullmann-Goldberg Reaction | Copper catalyst | Aryl halide + Piperazine | Aryl-Nitrogen nih.gov |

| Classical Condensation | Not applicable | Substituted aniline + bis-(2-haloethyl)amine | Aryl-Nitrogen (ring formation) globalresearchonline.netgoogle.com |

| Chan-Evans-Lam (CEL) Coupling | Copper complex | N-H heterocycle + Arylboronic acid | Aryl-Nitrogen nih.gov |

Reactions Involving α-Bromo Phenylacetic Acid Derivatives and Piperazinones

A classical and effective method for the synthesis of 3-arylpiperazin-2-ones involves the reaction of α-bromo phenylacetic acid derivatives with ethylenediamine (B42938) or its N-substituted analogs. This approach leverages the reactivity of the α-bromo group for nucleophilic substitution by the amine, followed by an intramolecular cyclization to form the piperazinone ring.

A plausible synthetic route to this compound commences with the bromination of 4-chlorophenylacetic acid. This can be achieved using standard brominating agents to yield α-bromo-4-chlorophenylacetic acid. google.comnih.govsigmaaldrich.comfishersci.com The subsequent reaction of the corresponding ester, for instance, the methyl ester, with a suitable ethylenediamine derivative in the presence of a base, leads to the formation of the piperazin-2-one (B30754) ring through a cyclocondensation reaction. The general scheme for this type of reaction involves the initial N-alkylation of the diamine by the α-bromo ester, followed by an intramolecular aminolysis of the ester function to furnish the cyclic amide, the piperazin-2-one.

For instance, the reaction of methyl 2-bromo-2-(4-chlorophenyl)acetate with ethylenediamine would be expected to yield this compound. The reaction conditions for such transformations are typically mild, often carried out in a suitable solvent at room temperature or with gentle heating.

A related approach involves the reaction of an α-oxoaldehyde with an N-substituted ethylenediamine. For example, N,N'-dimethylethylenediamine can be reacted with glyoxal (B1671930) to prepare N-substituted piperazinones. google.com This highlights the versatility of using different starting materials to construct the piperazinone core.

Suzuki Coupling and Related Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction represents a powerful and versatile tool for the formation of carbon-carbon bonds, and it has been widely applied in the synthesis of 3-arylpiperazin-2-one analogs. nih.govyoutube.comrsc.orgrsc.orgresearchgate.net This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester.

In the context of synthesizing 3-arylpiperazin-2-ones, a common strategy involves the use of a pre-formed piperazin-2-one ring bearing a halogen substituent, which is then subjected to a Suzuki coupling with an appropriate arylboronic acid. For example, a 3-bromo-piperazin-2-one derivative could be coupled with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base to afford this compound. The choice of catalyst, ligand, and base is crucial for the efficiency of the reaction and can be optimized for specific substrates.

The table below illustrates the application of Suzuki coupling in the synthesis of related arylpiperazine structures, showcasing the versatility of this methodology.

| Aryl Halide | Arylboronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 3-chloroanisole | 2,6-dimethylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | dioxane/H₂O | Good conversion | N/A |

| 3-chloroindazole | 3-fluorophenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | dioxane/H₂O | High yield | N/A |

This table presents representative examples of Suzuki couplings for the synthesis of aryl-substituted nitrogen heterocycles, demonstrating the general applicability of the method.

Fragment-Assembly and Bioisosteric Replacement Strategies

Fragment-based drug discovery (FBDD) has emerged as a powerful paradigm in medicinal chemistry, where small molecular fragments are identified and then grown or combined to generate lead compounds with higher affinity and improved properties. wikipedia.orgnih.govyoutube.com This strategy is particularly relevant to the design of novel this compound analogs. The piperazine-2-one scaffold itself can be considered a valuable fragment that can be decorated with various substituents to explore structure-activity relationships. tandfonline.comastx.com

The synthesis of libraries of piperazin-2-one derivatives often relies on a fragment-assembly approach. For instance, a di-substituted piperazine with two chiral centers can be synthesized from amino acid starting materials, allowing for the introduction of stereochemical diversity. astx.com

Bioisosteric replacement is a key strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance the biological activity or optimize pharmacokinetic properties. drughunter.comnih.govcambridgemedchemconsulting.comscite.aienamine.net In the context of this compound, the 4-chlorophenyl group can be replaced with various bioisosteres to modulate the compound's properties. For example, replacing the phenyl ring with a heteroaromatic ring or a saturated bicyclic system can significantly impact solubility, metabolic stability, and target engagement. nih.gov

The following table provides examples of bioisosteric replacements for the phenyl ring in drug discovery.

| Original Fragment | Bioisosteric Replacement | Rationale for Replacement | Example Application | Reference |

| Phenyl | Pyridyl | Improve metabolic stability, reduce CYP inhibition | HCV NS5B replicase inhibitors | cambridgemedchemconsulting.com |

| Phenyl | Bicyclo[1.1.1]pentane (BCP) | Improve drug-like properties (solubility, lipophilicity) | γ-secretase inhibitors | nih.gov |

| Phenyl | Bridged Piperidine (BP) | Enhance solubility and reduce lipophilicity | γ-secretase modulators | nih.gov |

Molecular Hybridization Approaches

Molecular hybridization involves the combination of two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or dual biological activities. nih.govacs.orgnih.gov The this compound scaffold can be hybridized with other biologically active moieties to generate novel compounds with unique pharmacological profiles.

For instance, the piperazine-2-one core can be linked to other heterocyclic systems known for their therapeutic properties, such as quinolines or benzothiazoles. nih.gov This strategy aims to leverage the biological activities of both parent molecules, potentially leading to synergistic effects or a broader spectrum of activity. The synthesis of such hybrids typically involves the coupling of the two molecular fragments through a suitable linker, which can be achieved using standard synthetic transformations.

A study on novel antibacterial agents involved the hybridization of a piperazinylquinoline core with a benzoyl moiety, demonstrating the utility of this approach in generating new antimicrobial leads. nih.gov

Optimization of Synthetic Efficiency and Green Chemistry Considerations

The optimization of synthetic routes to this compound and its analogs is crucial for both laboratory-scale research and potential large-scale production. Key considerations include improving reaction yields, reducing the number of synthetic steps, and employing environmentally benign reaction conditions.

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceuticals. nih.govfrontiersin.orgnih.gov For piperazinone synthesis, this can involve the use of safer solvents, the development of catalyst-free reactions, and the implementation of microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov For example, a new eco-friendly method for the synthesis of trazodone analogs, which share the chlorophenylpiperazine core, utilizes microwave-assisted reductive alkylation under mild conditions, achieving good yields in a short reaction time. nih.gov

The use of water as a solvent, where possible, and the development of recyclable catalytic systems are also important aspects of greening the synthesis of these valuable compounds. The continuous drive for more sustainable chemical processes will undoubtedly shape the future of this compound synthesis.

Structure Activity Relationship Sar Studies of 3 4 Chlorophenyl Piperazin 2 One Analogues

Influence of the 4-Chlorophenyl Substituent on Ligand-Target Interactions

The presence and position of substituents on the phenyl ring of 3-phenylpiperazin-2-one analogues play a crucial role in their interaction with biological targets. The 4-chloro substituent, in particular, has been shown to be a key determinant of the pharmacological profile of these compounds.

The introduction of a chlorine atom into a phenyl ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and efficacy at various receptors and enzymes. In the case of arylpiperazine derivatives, the presence of electron-withdrawing groups like chlorine on the phenyl ring has been associated with enhanced cytotoxic activity against various cancer cell lines. For instance, studies on arylpiperazine derivatives have indicated that compounds with chlorine or trifluoromethyl substituents on the benzene (B151609) ring exhibit the most significant cytotoxic activity shimadzu-webapp.eu. Specifically, the 4-chloro substitution on the benzene ring of sulphonamide derivatives has been shown to be effective for their biological activity nih.gov.

In a series of 1-(3-chlorophenyl)piperazin-2-one derivatives, the substitution pattern on the phenyl ring was found to be important for their cytotoxic effects researchgate.netsemanticscholar.org. While this study focused on a 3-chlorophenylpiperazin-2-one core, it highlights the general importance of the chloro-substituent's position. In a broader context of arylpiperazines, the nature and position of the substituent on the phenyl ring dictate the affinity and selectivity for various receptors, such as dopamine (B1211576) and serotonin (B10506) receptors researchgate.net. For example, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide has been identified as a potent and selective dopamine D4 ligand, underscoring the favorable contribution of the 4-chlorophenyl moiety to high-affinity binding mdpi.com.

The table below summarizes the effect of phenyl ring substitutions on the activity of piperazine-containing compounds from various studies.

| Compound Series | Substitution | Effect on Biological Activity | Reference |

| Arylpiperazine derivatives | Chlorine or trifluoromethyl on benzene ring | Increased cytotoxic activity | shimadzu-webapp.eu |

| Sulphonamide derivatives | 4-chloro substitution on benzene ring | Effective biological activity | nih.gov |

| 1-(3-Chlorophenyl)piperazin-2-one derivatives | Chloro substitution | Important for cytotoxic effects | researchgate.netsemanticscholar.org |

| N-arylpiperazines | 4-chlorophenyl | High affinity for dopamine D4 receptor | mdpi.com |

Impact of Substituents on the Piperazinone Ring System on Pharmacological Profiles

Studies on 1-(3-chlorophenyl)piperazin-2-one derivatives have shown that bioisosteric replacement of functional groups attached to the piperazinone ring can lead to significant improvements in cytotoxic activity against cancer cell lines researchgate.netsemanticscholar.orgresearchgate.net. For example, replacing an imidazole moiety with groups like 1-amidinourea, semicarbazide, and thiobiuret resulted in enhanced cytotoxicity semanticscholar.org. This suggests that the electronic and hydrogen-bonding properties of the substituents on the piperazinone ring are critical for their anticancer effects. It appears that the electron density of the substituted groups can significantly influence cytotoxic activity researchgate.net.

The nitrogen atoms within the piperazinone ring are also key points for substitution. The pharmacological properties of piperazine-containing compounds are highly dependent on the pattern of substitution on the piperazine (B1678402) ring nih.gov. The synthesis of various N-substituted piperazine derivatives has been a common strategy to explore and optimize their biological activities, including antimicrobial, antifungal, and antitumor effects researchgate.netnih.gov.

The following table illustrates the impact of different substituents on the piperazinone ring on the cytotoxic activity of 1-(3-chlorophenyl)piperazin-2-one derivatives against HT-29 and A549 cancer cell lines.

| Substituent on Piperazinone Ring | Cytotoxic Activity against HT-29 (IC50, µM) | Cytotoxic Activity against A549 (IC50, µM) | Reference |

| 1-Amidinourea | Improved | Improved | semanticscholar.org |

| Semicarbazide | Improved | Improved | semanticscholar.org |

| Thiobiuret | Improved | Improved | semanticscholar.org |

| Guanidine | Increased | Increased | researchgate.net |

| Thiourea | Increased | Increased | researchgate.net |

| Hydrazide | Increased | Increased | researchgate.net |

Stereochemical Considerations and Their Effect on Biological Potency

The 3-(4-Chlorophenyl)piperazin-2-one molecule contains a chiral center at the C3 position of the piperazinone ring. This means that the compound can exist as two enantiomers (R and S). It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, pharmacokinetic profiles, and toxicities. This is because biological systems, such as receptors and enzymes, are themselves chiral and can interact differently with the two enantiomers.

The synthesis of chiral piperazin-2-ones is an active area of research, with various stereoselective synthetic methods being developed to access enantiomerically pure compounds semanticscholar.org. The development of methods for the chiral separation of racemic mixtures is also crucial for evaluating the biological activities of individual enantiomers shimadzu-webapp.eunih.govmdpi.com. Techniques such as chiral high-performance liquid chromatography (HPLC) are often employed for this purpose.

The importance of stereochemistry is highlighted in studies of other chiral heterocyclic compounds, where the biological activity is often confined to a single enantiomer. Therefore, the investigation of the stereochemical aspects of this compound and its analogues is a critical step in the development of new drugs based on this scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be valuable tools for predicting the activity of newly designed analogues, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

While specific QSAR studies focused solely on this compound analogues are not extensively documented, QSAR studies on broader classes of arylpiperazine and piperazine derivatives have demonstrated the utility of this approach. For instance, a QSAR study on arylpiperazine derivatives was performed to predict their cytotoxic activity against prostate cancer cell lines, indicating that these models can be used to design potent compounds shimadzu-webapp.eu.

In a QSAR study of isoxazole-piperazine derivatives with anticancer activity, molecular connectivity indices and quantum chemical descriptors like the Lowest Unoccupied Molecular Orbital (LUMO) energy were found to be important in describing their activity researchgate.net. Similarly, a QSAR analysis of pyrazoline-piperazine conjugates identified key structural features for their anticancer and antibacterial potential nih.gov. These studies suggest that a similar approach could be successfully applied to this compound analogues.

A typical QSAR study on this class of compounds would involve the calculation of a wide range of molecular descriptors, including:

Electronic descriptors: (e.g., partial charges, dipole moment, HOMO/LUMO energies) to describe the electronic properties of the molecules.

Steric descriptors: (e.g., molecular volume, surface area, shape indices) to describe the size and shape of the molecules.

Hydrophobic descriptors: (e.g., logP) to describe the lipophilicity of the molecules.

Topological descriptors: (e.g., connectivity indices) to describe the branching and connectivity of the atoms in the molecules.

By correlating these descriptors with the biological activity data (e.g., IC50 values) using statistical methods such as multiple linear regression or partial least squares, a predictive QSAR model can be developed. Such a model could provide valuable insights into the structural requirements for high potency and guide the design of novel this compound analogues with improved therapeutic properties.

Conformational Analysis and its Relevance to SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its biological target. Conformational analysis of this compound and its analogues is therefore essential for a comprehensive understanding of their SAR.

The relative orientation of the phenyl ring and the piperazinone ring, as well as the conformation of any substituents on the piperazinone ring, will affect the molecule's ability to engage in specific interactions with the amino acid residues of the binding pocket. Molecular modeling and computational chemistry techniques, such as molecular mechanics and quantum mechanics calculations, can be used to determine the preferred conformations of these molecules and to understand how conformational changes affect their biological activity.

In the broader context of N-arylpiperazine derivatives, conformational restriction has been explored as a strategy to enhance binding affinity and selectivity for dopamine receptors semanticscholar.org. By designing more rigid analogues, the entropic penalty of binding can be reduced, leading to higher affinity. The coplanarity between the piperazine ring and the aromatic ring can also be influenced by the presence of substituents, which in turn affects the pharmacological profile.

A thorough conformational analysis of this compound analogues, coupled with SAR data, can provide a detailed picture of the bioactive conformation and guide the design of new compounds with optimized shapes for improved target engagement.

Mechanisms of Action Moa Elucidation for 3 4 Chlorophenyl Piperazin 2 One and Its Bioactive Analogues

Receptor Interaction and Ligand Binding Studies

Modulation of Serotoninergic Systems (e.g., 5-HT Receptor Agonism/Antagonism, Reuptake Inhibition)

The arylpiperazine moiety is a well-established pharmacophore that confers affinity for various serotonin (B10506) (5-HT) receptor subtypes. Analogues of 3-(4-Chlorophenyl)piperazin-2-one, particularly those with a substitution on the piperazine (B1678402) nitrogen, have been extensively studied for their interaction with the serotoninergic system.

One notable analogue, 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridin-3(2H)-one hydrochloride, has demonstrated high affinity for the 5-HT1A receptor with a Ki value of 16 nM. This compound also exhibits moderate affinity for the 5-HT7 receptor (Ki = 278 nM) nih.gov. The substitution at the N1 position of the piperazine ring is crucial for this high-affinity binding.

Furthermore, studies on other arylpiperazine derivatives have highlighted their potential as 5-HT1A receptor agents. For instance, coumarin-piperazine hybrids have been synthesized and shown to possess excellent activity at 5-HT1A receptors, with some analogues exhibiting Ki values in the sub-nanomolar range, comparable to the reference agonist 8-OH-DPAT semanticscholar.org. Specifically, 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one displayed a Ki of 0.57 nM for the 5-HT1A receptor semanticscholar.org. While these compounds are more complex than this compound, they underscore the importance of the chlorophenylpiperazine (B10847632) scaffold in targeting serotoninergic receptors.

The following table summarizes the binding affinities of selected bioactive analogues at serotonin receptors.

| Compound/Analogue | Receptor Subtype | Binding Affinity (Ki) |

| 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridin-3(2H)-one | 5-HT1A | 16 nM nih.gov |

| 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridin-3(2H)-one | 5-HT7 | 278 nM nih.gov |

| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.57 nM semanticscholar.org |

| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.78 nM semanticscholar.org |

Modulation of Dopaminergic Systems

Analogues of this compound have also been identified as potent ligands for dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, as well as the dopamine transporter (DAT). The chlorophenylpiperazine moiety is a key structural feature in many compounds with high affinity for dopaminergic targets.

Research on chlorophenylpiperazine analogues has revealed high affinity for the dopamine transporter (DAT) nih.gov. For instance, 1-(3-chlorophenyl)-4-phenethylpiperazine was found to be a highly selective DAT ligand nih.gov. This suggests that the 4-chlorophenyl substitution in this compound could also confer affinity for DAT.

Furthermore, a series of N-phenylpiperazine analogues have been evaluated for their selectivity for D3 versus D2 dopamine receptors. Compounds with a 4-(thiophen-3-yl)benzamide moiety attached to the piperazine nitrogen have shown nanomolar affinity for the D3 receptor with significant selectivity over the D2 receptor mdpi.com. While structurally distinct from this compound, these findings highlight the potential of the N-phenylpiperazine core to be tailored for specific dopamine receptor subtypes.

The table below presents the binding affinities of representative analogues at dopaminergic targets.

| Compound/Analogue | Target | Binding Affinity (Ki) | Selectivity |

| 1-(3-chlorophenyl)-4-phenethylpiperazine | DAT | High Affinity nih.gov | Highly Selective for DAT nih.gov |

| 4-thiophene-3-yl-benzamide N-phenylpiperazine analogues | D3 Receptor | 1.4–43 nM mdpi.com | 67–1831-fold vs. D2 Receptor mdpi.com |

| 4-thiazolyl-4-ylbenzamide N-piperazine analogues | D3 Receptor | 2.5–31 nM mdpi.com | 73–1390-fold vs. D2 Receptor mdpi.com |

GABAergic System Interactions

The piperazine scaffold has been implicated in the modulation of the GABAergic system. Studies on various piperazine derivatives have demonstrated their ability to interact with GABAA receptors, often as antagonists.

The following table summarizes the inhibitory potency of various chlorophenylpiperazine analogues on the GABAA receptor.

| Compound/Analogue | Receptor | Potency (IC20) | Maximum Inhibition |

| 1-(2-chlorophenyl)piperazine (2CPP) | GABAA | 46 μM nih.gov | ~90% at 1 mM nih.gov |

| 1-(3-chlorophenyl)piperazine (B195711) (3CPP/mCPP) | GABAA | Higher IC20 than 2CPP nih.gov | Not specified |

| 1-(4-chlorophenyl)piperazine (4CPP) | GABAA | Higher IC20 than 2CPP nih.gov | Not specified |

CCR5 Receptor Antagonism

The C-C chemokine receptor 5 (CCR5) is a G protein-coupled receptor that has been identified as a crucial co-receptor for HIV-1 entry into host cells. Consequently, CCR5 antagonists have been developed as anti-HIV-1 agents. The piperazine scaffold is a common feature in many reported CCR5 antagonists.

While there is no direct evidence for the CCR5 antagonist activity of this compound, the broader class of piperazine derivatives has been extensively explored for this target. For instance, a series of piperazine-based compounds have been developed and optimized as potent and selective CCR5 antagonists nih.gov. The optimization of these structures often involves modifications to the substituents on the piperazine ring to enhance binding affinity and selectivity nih.gov.

A predictive pharmacophore model for piperidine- and piperazine-based CCR5 antagonists includes two hydrogen bond acceptors and three hydrophobic groups, with a basic nitrogen often present in one of the hydrophobic regions wikipedia.org. The structure of this compound contains some of these features, suggesting a potential, albeit likely modest, interaction with the CCR5 receptor. However, without specific experimental data, this remains speculative.

Enzyme Inhibition Studies

Farnesyltransferase (FTase) Inhibition

Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of Ras proteins, which are frequently mutated in human cancers. Inhibition of FTase has been pursued as a therapeutic strategy for cancer. The N-arylpiperazinone scaffold, which is the core structure of this compound, has been identified as a potent inhibitor of farnesyltransferase.

The insertion of carbonyl groups at various positions of N-arylpiperazinone FTase inhibitors has been evaluated to understand the structure-activity relationships (SAR) nih.gov. Studies have shown that 1-Aryl-2,3-diketopiperazine derivatives exhibit a good balance of potency and pharmacokinetic profile compared to the parent 1-aryl-2-piperazinones nih.gov. This suggests that the oxo group at the 2-position of the piperazine ring in this compound is a favorable feature for FTase inhibition.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. The inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibitors are utilized in the management of neurodegenerative disorders like Parkinson's disease. mdpi.comdergipark.org.tr The piperazine scaffold is a recurring motif in the design of MAO inhibitors.

Research into piperazine-substituted chalcones has identified these compounds as a promising class of MAO-B inhibitors. nih.gov Kinetic studies of specific piperazine-chalcone derivatives, PC10 and PC11, revealed them to be competitive and reversible inhibitors of MAO-B. nih.gov This competitive inhibition suggests that these compounds bind to the active site of the enzyme, preventing the substrate from binding.

Furthermore, studies on pyridazinobenzylpiperidine derivatives have demonstrated that substitutions on the phenyl ring significantly influence MAO-B inhibitory activity. For instance, a compound with a 3-chloro substituent (S5) exhibited potent MAO-B inhibition with an IC50 value of 0.203 μM and a high selectivity index of 19.04 for MAO-B over MAO-A. mdpi.comresearchgate.net The kinetic analysis of this compound indicated a competitive and reversible type of inhibition with a Ki value of 0.155 ± 0.050 μM. mdpi.comresearchgate.net

While direct experimental data on the MAO inhibitory activity of this compound is not extensively documented in the reviewed literature, the established activity of structurally similar chlorophenylpiperazine and piperazinone derivatives suggests that it may also interact with monoamine oxidases. The presence of the 4-chlorophenyl group is a common feature in many bioactive piperazine compounds. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC50/Ki) | Type of Inhibition |

|---|---|---|---|

| Piperazine-chalcone (PC10) | MAO-B | Ki = 0.63 ± 0.13 μM | Competitive, Reversible |

| Piperazine-chalcone (PC11) | MAO-B | Ki = 0.53 ± 0.068 μM | Competitive, Reversible |

| Pyridazinobenzylpiperidine (S5) | MAO-B | IC50 = 0.203 μM, Ki = 0.155 ± 0.050 μM | Competitive, Reversible |

Cellular Pathway Modulation and Signal Transduction (e.g., Ras protein farnesylation)

The Ras proteins are a family of small GTPases that play a central role in signal transduction pathways regulating cell proliferation, differentiation, and survival. The function of Ras proteins is critically dependent on their localization to the cell membrane, a process facilitated by a series of post-translational modifications, with farnesylation being a key initial step. This modification is catalyzed by the enzyme farnesyltransferase (FTase). alfa-chemistry.com Consequently, inhibitors of FTase have been investigated as potential anticancer agents.

A study focused on the structure-activity relationship of N-arylpiperazinone derivatives revealed that the introduction of carbonyl groups at various positions of the piperazinone ring can lead to potent farnesyltransferase inhibitors. nih.gov Specifically, 1-aryl-2,3-diketopiperazine derivatives were found to possess a favorable balance of potency and pharmacokinetic properties compared to the parent 1-aryl-2-piperazinones. nih.gov This finding directly implicates the oxo-piperazine core, a key structural feature of this compound, in the inhibition of farnesyltransferase.

The inhibition of farnesylation prevents Ras proteins from attaching to the cell membrane, thereby disrupting their signaling function. alfa-chemistry.com While direct evidence for this compound is not available, the demonstrated activity of related oxo-piperazine derivatives suggests a plausible mechanism through which it could modulate cellular signaling pathways by interfering with Ras protein farnesylation.

Computational Approaches to MOA (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the potential mechanisms of action of bioactive compounds at the molecular level. These techniques provide insights into the binding modes and interactions of ligands with their target proteins.

Molecular docking studies have been extensively used to investigate the interaction of piperazine derivatives with various biological targets. In the context of MAO inhibition, docking simulations have been employed to predict the binding poses of phenyl- and 1-benzhydrylpiperazine derivatives within the active sites of MAO-A and MAO-B. nih.gov These studies can help to rationalize the observed inhibitory activities and selectivities. For instance, docking of transition metal complexes with a piperazine-derived ligand into the active site of human MAO-B has been used to understand their structure-activity relationships. semanticscholar.org

Molecular dynamics simulations offer a more dynamic view of the ligand-receptor interactions over time, assessing the stability of the binding pose and the conformational changes in both the ligand and the protein. nih.gov MD simulations have been applied to study piperazine-based ligands in complex with receptors, providing a correlation between experimental outcomes and the interaction frequency with specific amino acid residues. nih.gov Although no specific molecular dynamics simulations for this compound were found in the reviewed literature, this methodology has been successfully applied to other piperazine derivatives to understand their behavior in biological systems, such as their role in CO2 absorption in activated MDEA solutions. uib.nomanchester.ac.uk

The application of these computational approaches to this compound could provide valuable predictions of its potential binding affinity and interaction patterns with MAO isoforms or farnesyltransferase, thereby guiding further experimental validation of its mechanism of action.

| Computational Method | Application to Piperazine Derivatives | Potential Insights for this compound |

|---|---|---|

| Molecular Docking | Predicting binding modes of piperazine derivatives with MAO-A, MAO-B, and other enzymes. nih.govsemanticscholar.org | Prediction of binding affinity and key interactions with the active sites of MAO enzymes and farnesyltransferase. |

| Molecular Dynamics Simulations | Assessing the stability of ligand-receptor complexes and characterizing dynamic interactions of piperazine derivatives. nih.govuib.nomanchester.ac.uk | Evaluation of the stability of the predicted binding pose and understanding the dynamic behavior within the target's active site. |

Preclinical Research and in Vitro/in Vivo Evaluation Models for 3 4 Chlorophenyl Piperazin 2 One

In Vitro Biological Assays

In vitro assays are essential first steps in drug discovery, providing a controlled environment to study the interaction of a compound with biological targets at the cellular and molecular level.

Cell-Based Assays for Cytotoxicity (e.g., MTT Assay)

Cytotoxicity assays are crucial for determining the potential of a compound to cause cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. nih.gov This assay measures the metabolic activity of cells, which is generally correlated with the number of viable cells.

Table 1: Representative Cytotoxicity Data for Piperazine (B1678402) Derivatives (Hypothetical)

| Cell Line | Compound Concentration (µM) | % Cell Viability |

| Glioblastoma U251 | 50 | >50% |

| HUVEC | 50 | Not specified |

Note: This table is illustrative and based on findings for related piperazine structures, not specifically 3-(4-Chlorophenyl)piperazin-2-one.

Enzyme Inhibition Assays (e.g., HIV-1 RT inhibition)

Enzyme inhibition assays are used to identify compounds that can block the activity of specific enzymes involved in disease processes. A key target for antiviral drug discovery is the HIV-1 reverse transcriptase (RT), an enzyme essential for the replication of the human immunodeficiency virus. nih.govyoutube.com

Research into novel 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives, which share the piperazine core, has shown their potential as HIV-1 RT inhibitors. nih.gov In these studies, compounds were evaluated for their ability to inhibit the enzymatic activity of HIV-1 RT, with some derivatives demonstrating significant potency. nih.gov The inhibitory activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: HIV-1 RT Inhibitory Activity of Piperazine Derivatives

| Compound | IC50 (µM) |

| 7k | 14.18 |

| 7m | 12.26 |

Source: Data from a study on 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives. nih.gov

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. This is particularly important for compounds targeting the central nervous system (CNS), where interactions with neurotransmitter receptors are key to their mechanism of action.

Derivatives of 1-(3-chlorophenyl)piperazine (B195711) have been extensively studied for their affinity to serotonin (B10506) receptors, particularly the 5-HT1A receptor, which is implicated in depression and anxiety. acs.orgnih.gov For example, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a related piperazine derivative, has shown very high affinity for the dopamine (B1211576) D4 receptor with an IC50 value of 0.057 nM and high selectivity over the D2 receptor, as well as serotonin 5-HT1A and adrenergic alpha1 receptors. nih.gov

Table 3: Receptor Binding Affinity of a Piperazine Derivative

| Compound | Receptor | IC50 (nM) |

| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 | 0.057 |

Source: Data from a study on N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide. nih.gov

Antimicrobial Susceptibility Testing (e.g., well diffusion method, micro-broth dilution method)

Antimicrobial susceptibility testing is performed to determine the effectiveness of a compound against various microorganisms. Common methods include the well diffusion method and the micro-broth dilution method, which determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism. ucla.edu

Studies on various piperazine derivatives have explored their antibacterial and antifungal activities. nih.govasianpubs.orgresearchgate.netnih.govnih.gov For example, newly synthesized 3-(4-(substituted)-piperazin-1-yl)cinnolines were screened for their antibacterial activity against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. nih.gov In some cases, piperazine derivatives have shown significant activity against resistant strains like methicillin-resistant S. aureus (MRSA). nih.gov

Table 4: Antimicrobial Activity of a Piperazine Derivative (Compound 3k)

| Microorganism | Activity |

| Listeria monocytogenes | Most sensitive bacterium |

| Staphylococcus aureus | Most resistant bacterium |

| MRSA | More potent than ampicillin |

| Trichoderma viride | Most sensitive fungus |

| Aspergillus fumigatus | Most resistant fungus |

Source: Data from a study on new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides. nih.gov

In Vivo Animal Models

Models for CNS Activity (e.g., Forced Swim Test, Tail Suspension Test for antidepressant activity; Anxiolysis models)

To assess the potential antidepressant and anxiolytic effects of compounds, researchers utilize established behavioral models in rodents.

The Forced Swim Test (FST) is a widely used model to screen for antidepressant-like activity. nih.govnih.govmdpi.com In this test, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a decrease in immobility time suggesting an antidepressant-like effect. mdpi.com

The Tail Suspension Test (TST) is another common model for assessing antidepressant activity in mice. nih.govresearchgate.netyoutube.com Similar to the FST, it is based on the principle that an animal subjected to the inescapable stress of being suspended by its tail will develop an immobile posture. nih.gov A reduction in the duration of immobility is indicative of antidepressant potential. youtube.com

Studies on 1-(m-Chlorophenyl)piperazine (mCPP), a related compound, have shown that it can induce depressant-like effects in both the forced swim and tail suspension tests in mice. nih.gov Conversely, other piperazine derivatives have demonstrated antidepressant-like activity in these models. nih.gov

Anxiolysis models , such as the elevated plus maze and social interaction tests, are used to evaluate the anxiety-reducing effects of compounds. For instance, chronic treatment with mCPP was found to augment the behavioral anomalies of olfactory bulbectomized rats in the modified open field, elevated plus maze, and social interaction paradigms, suggesting an anxiogenic-like effect in that specific model. nih.gov

Table 5: Effect of a Piperazine Derivative (mCPP) in CNS Activity Models

| Test | Species | Effect |

| Forced Swim Test | Mice | Depressant-like |

| Tail Suspension Test | Mice | Depressant-like |

| Modified Open Field | Rats (OBX) | Augmentation of behavioral anomalies |

| Elevated Plus Maze | Rats (OBX) | Augmentation of behavioral anomalies |

| Social Interaction | Rats (OBX) | Augmentation of behavioral anomalies |

Source: Data from a study on 1-(m-Chlorophenyl)piperazine. nih.gov

Models for Anti-inflammatory and Analgesic Activity

Standard preclinical models are employed to assess the potential of a compound to reduce inflammation and alleviate pain.

Carrageenan-induced Paw Edema: This is a widely used and reproducible model for acute inflammation. nih.govgoogle.com An inflammatory agent, carrageenan, is injected into the paw of a rodent, causing localized swelling (edema). google.comnih.gov The effectiveness of a test compound is measured by its ability to reduce the volume of this swelling over time compared to a control group. nih.govresearchgate.net The inflammatory response in this model is biphasic, involving mediators like histamine (B1213489) and serotonin in the initial phase, followed by prostaglandins (B1171923) and cytokines in the later phase. nih.govgoogleapis.com

Hot-plate Test: This method is used to evaluate the central analgesic (pain-relieving) activity of a compound. nih.govmdpi.comwikipedia.org The test measures the reaction time of an animal, typically a mouse or rat, when placed on a heated surface. nih.govnih.gov An increase in the time it takes for the animal to show a pain response (such as licking its paws or jumping) after administration of the test compound indicates an analgesic effect. mdpi.comnih.gov This test is particularly sensitive to centrally acting analgesics like opioids. nih.gov

Models for Anti-ischemic Activity

Preclinical models for anti-ischemic activity are designed to simulate conditions of reduced blood flow to tissues, such as in stroke. These models are critical for evaluating the neuroprotective potential of a compound. Common in vitro models involve subjecting cell cultures to oxygen-glucose deprivation. In vivo models in animals, often rodents, can involve surgically induced occlusion of a cerebral artery to mimic an ischemic stroke. The efficacy of a test compound is then assessed by its ability to reduce the resulting tissue damage or improve neurological function.

Anthelmintic Activity Models

To determine if a compound is effective against parasitic worms, various in vitro and in vivo models are used. A common in vitro method involves exposing the target parasite, such as the free-living nematode Caenorhabditis elegans or parasitic species, to different concentrations of the test compound and observing for paralysis or death. researchgate.net Piperazine itself is a known anthelmintic agent that works by causing flaccid paralysis in worms, leading to their expulsion from the host. scielo.br Studies on new derivatives would typically compare their efficacy to established drugs like piperazine citrate (B86180) or albendazole. researchgate.net

Toxicity and Safety Assessment in Preclinical Studies

While the methodologies for these preclinical evaluations are well-established, the absence of published studies on This compound means that its specific activity profiles and safety characteristics remain unknown within the public scientific domain.

Future Directions and Therapeutic Potential of 3 4 Chlorophenyl Piperazin 2 One Research

Rational Design of Novel Analogues with Enhanced Potency, Selectivity, and Reduced Off-Target Effects

The rational design of novel analogues of 3-(4-Chlorophenyl)piperazin-2-one is a critical step towards enhancing its therapeutic potential. Structure-activity relationship (SAR) studies on related arylpiperazine compounds have provided valuable insights that can guide the modification of this lead structure.

Future research should systematically explore substitutions on both the phenyl ring and the piperazinone core. For instance, the position and nature of the substituent on the phenyl ring can significantly influence receptor affinity and selectivity. Studies on related (chlorophenyl)piperazine derivatives have demonstrated that even minor changes, such as shifting the chlorine atom from the para to the meta or ortho position, can alter the biological activity profile.

Furthermore, modifications to the piperazinone ring, such as the introduction of various substituents at the N1 and C5 positions, could modulate the compound's pharmacokinetic and pharmacodynamic properties. The synthesis of a library of analogues with diverse chemical features will be instrumental in elucidating the SAR and identifying candidates with improved potency and a more desirable selectivity profile, thereby minimizing the potential for off-target effects.

Table 1: Exemplary SAR Insights from Related Arylpiperazine Derivatives

| Lead Compound/Scaffold | Structural Modification | Impact on Biological Activity | Reference Compound(s) |

| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Modification of the amide bond and elongation of the alkyl chain | Decrease in dopamine (B1211576) D(4) receptor affinity. | Not specified |

| [(3-chlorophenyl)piperazinylpropyl]pyridazinones | Introduction of isoxazolopyridazinone moiety | Enhanced antinociceptive potency. | 5a, 7, 8, 11 |

This table is generated based on findings from related compounds to illustrate potential SAR strategies for this compound.

Exploration of New Therapeutic Indications and Orphan Diseases

The arylpiperazine moiety is a well-established pharmacophore present in numerous drugs with diverse therapeutic applications, including antipsychotics, antidepressants, and anxiolytics. Given this precedent, this compound and its future analogues warrant investigation across a broad spectrum of therapeutic areas.

Initial screening efforts should focus on central nervous system (CNS) disorders, leveraging the known propensity of arylpiperazines to interact with various neurotransmitter receptors, such as dopamine and serotonin (B10506) receptors. For example, related compounds have shown high affinity for dopamine D4 and serotonin 5-HT1A receptors, suggesting potential applications in schizophrenia, depression, and anxiety disorders.

Beyond the CNS, the therapeutic potential of these compounds could extend to other areas. Piperazine (B1678402) derivatives have been reported to possess antimicrobial, anticancer, and neuroprotective properties. Therefore, a comprehensive screening of this compound analogues against a panel of cancer cell lines, bacterial and fungal strains, and in models of neurodegenerative diseases could uncover novel therapeutic opportunities. Furthermore, the potential of these compounds in treating orphan diseases, which are often neglected in mainstream drug discovery, should be systematically evaluated.

Application in Polypharmacology and Combination Therapies

The ability of a single compound to modulate multiple biological targets, known as polypharmacology, is an increasingly recognized paradigm in drug discovery, particularly for complex multifactorial diseases. Arylpiperazine derivatives are known to exhibit this characteristic, often interacting with several receptor subtypes.

Future research should aim to characterize the polypharmacological profile of this compound and its analogues. A comprehensive receptor screening panel will be essential to identify the full spectrum of its biological targets. Understanding this profile will be crucial for predicting both the therapeutic efficacy and the potential side effects of these compounds.

Moreover, the potential of using these compounds in combination with existing therapies should be explored. A synergistic effect may be achieved by co-administering a this compound analogue with another drug, potentially allowing for lower doses and a reduced side-effect profile. For instance, in oncology, combining a novel cytotoxic agent with a compound that modulates drug resistance pathways could lead to improved treatment outcomes. The exploration of combination therapies represents a promising strategy to enhance the therapeutic utility of this class of compounds.

Leveraging Advanced Computational Chemistry and Artificial Intelligence in Drug Discovery

The integration of computational chemistry and artificial intelligence (AI) has the potential to significantly accelerate the drug discovery process for this compound analogues.

In silico techniques such as molecular docking and molecular dynamics simulations can be employed to predict the binding modes of these compounds at various receptor sites. This can provide valuable insights into the molecular basis of their activity and guide the rational design of more potent and selective analogues. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of the compounds with their biological activities, further aiding in the design of new molecules with desired properties.

AI and machine learning algorithms can be utilized to analyze large datasets generated from high-throughput screening and SAR studies. These technologies can help identify complex patterns and relationships that may not be apparent through traditional analysis methods, leading to more informed decisions in the lead optimization process. Generative AI models could even be used to design novel molecular structures with optimized properties from the ground up.

Potential for Lead Optimization and Preclinical Development

Key activities will include optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds to ensure they have a suitable pharmacokinetic profile for in vivo efficacy. This involves a delicate balance of modifying the chemical structure to enhance potency and selectivity while simultaneously improving metabolic stability and oral bioavailability.

Preclinical development will involve evaluating the efficacy of the optimized lead compounds in relevant animal models of the target disease. These studies will provide crucial information on the in vivo activity and potential therapeutic utility of the compounds. A thorough assessment of the safety profile, including preliminary toxicology studies, will also be conducted to identify any potential liabilities before considering advancement to clinical trials. The successful navigation of this phase is a critical determinant of the ultimate therapeutic success of this compound class.

Q & A

Q. What synthetic routes and purification methods are effective for preparing 3-(4-Chlorophenyl)piperazin-2-one?

- Methodological Answer : A common approach involves coupling reactions between substituted imidazole intermediates and piperazin-2-one scaffolds. For example, Nutlin-3 derivatives (structurally related) are synthesized via condensation of bis(4-chlorophenyl)imidazoline with piperazin-2-one carbonyl precursors under anhydrous conditions . Critical purification steps include silica gel chromatography (using gradients of ethyl acetate/hexane) and recrystallization from ethanol to achieve >98% purity. Monitoring reaction progress via TLC and confirming final purity via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

- Methodological Answer : High-resolution NMR (¹H/¹³C) can confirm substituent positions on the aromatic and piperazinone rings, particularly distinguishing between tautomeric forms. Mass spectrometry (ESI-TOF) provides molecular ion validation. For absolute configuration determination, single-crystal X-ray diffraction is critical. The crystal structure of Nutlin-3a (a derivative) resolved at 1.25 Å (PDB: 5ZXF) demonstrates the utility of synchrotron radiation and programs like SHELXL for refinement .

Q. What analytical methods ensure purity assessment of this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC (C18 column, UV detection at 254 nm) with acetonitrile/water gradients separates impurities. For quantification, LC-MS in positive ion mode confirms molecular weight integrity. Differential scanning calorimetry (DSC) can detect polymorphic variations, which are common in piperazinone derivatives .

Advanced Research Questions

Q. How can discrepancies in binding affinity data for this compound analogs be resolved across biochemical assays?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., protein construct variations, buffer pH). For MDM2 inhibitors like Nutlin-3, competitive fluorescence polarization assays using FITC-labeled p53 peptides show higher reproducibility than thermal shift assays . Cross-validation with crystallographic data (e.g., PDB: 5ZXF) helps confirm binding modes. Statistical meta-analysis of Ki values across studies can identify outlier methodologies .

Q. What computational strategies predict the binding mode of this compound derivatives to MDM2?

- Methodological Answer : Molecular docking with the GOLD program (ChemScore fitness function) reliably predicts binding poses by accounting for hydrophobic interactions between chlorophenyl groups and MDM2’s Leu54/Val93 pockets . Molecular dynamics simulations (AMBER force field) over 100 ns trajectories assess stability. Experimental validation via mutagenesis (e.g., MDM2 F55A mutants) or isothermal titration calorimetry (ITC) quantifies binding energetics .

Q. How can researchers differentiate on-target vs. off-target effects of this compound in p53 activation studies?

- Methodological Answer : Use CRISPR-edited p53-null cell lines as negative controls. Co-treatment with MDM2/MDM4 dual inhibitors (e.g., compound 1.1) or siRNA knockdown of MDM2 can confirm on-target activity . Phosphoproteomic profiling (e.g., using kinome arrays) identifies off-target kinase inhibition. Dose-response curves with Nutlin-3 as a positive control provide benchmark EC50 comparisons .

Q. What molecular modifications enhance selectivity of this compound analogs for MDM2 over related targets?

- Methodological Answer : Substituents at the 2-position of the piperazinone ring (e.g., isopropoxy groups) improve MDM2 selectivity by reducing steric clashes with MDM4’s narrower binding pocket. Introducing polar moieties (e.g., hydroxyl or carbamate groups) minimizes off-target binding to serum proteins. Free-energy perturbation (FEP) calculations guide rational design by predicting ΔΔG values for MDM2 vs. MDM4 binding .

Handling and Stability

Q. What are optimal storage conditions for this compound to ensure long-term stability?

- Methodological Answer : Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation. For DMSO stock solutions (100 mM), aliquot into single-use vials to avoid freeze-thaw cycles. Monitor stability via monthly HPLC checks; degradation manifests as a ~5% increase in impurity peaks after 6 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。